
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is a synthetic stimulant compound that belongs to the phenidate class. It is structurally related to methylphenidate, a well-known medication used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy. The compound is characterized by the presence of a fluorine atom on the ethyl group attached to the phenidate structure, which may influence its pharmacological properties.
准备方法
The synthesis of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves several steps, starting from the appropriate precursor chemicals. One common synthetic route includes the following steps:
Formation of the intermediate: The process begins with the reaction of 4-fluorobenzaldehyde with ethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with methyl chloroformate to form the ester intermediate.
Hydrolysis and salt formation: The ester is hydrolyzed to produce the free acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques for large-scale synthesis.
化学反应分析
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) has several scientific research applications, including:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine, to understand its potential as a central nervous system stimulant.
Medicine: Research is conducted to explore its potential therapeutic applications in treating ADHD and other neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery and development.
作用机制
The mechanism of action of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) involves the inhibition of dopamine and norepinephrine reuptake transporters. By blocking these transporters, the compound increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This action is similar to that of methylphenidate, but the presence of the fluorine atom may alter its binding affinity and pharmacokinetic properties.
相似化合物的比较
(+/-)-threo-4-Fluoroethylphenidate (hydrochloride) is compared with other similar compounds, such as:
Methylphenidate: Both compounds inhibit dopamine and norepinephrine reuptake, but the fluorine substitution in (+/-)-threo-4-Fluoroethylphenidate may result in different pharmacological effects.
Ethylphenidate: Similar in structure, but lacks the fluorine atom, which may influence its potency and duration of action.
Dexmethylphenidate: The dextrorotatory enantiomer of methylphenidate, which is more potent and has a different pharmacokinetic profile.
The uniqueness of (+/-)-threo-4-Fluoroethylphenidate (hydrochloride) lies in its fluorine substitution, which may confer distinct pharmacological properties compared to its analogs.
属性
分子式 |
C15H21ClFNO2 |
|---|---|
分子量 |
301.78 g/mol |
IUPAC 名称 |
ethyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C15H20FNO2.ClH/c1-2-19-15(18)14(13-5-3-4-10-17-13)11-6-8-12(16)9-7-11;/h6-9,13-14,17H,2-5,10H2,1H3;1H/t13-,14-;/m1./s1 |
InChI 键 |
YIZCRMZHXLDJNK-DTPOWOMPSA-N |
手性 SMILES |
CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F.Cl |
规范 SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


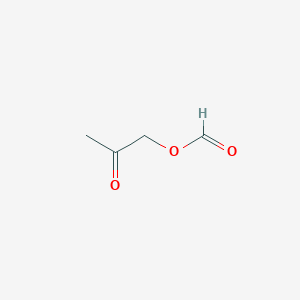
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
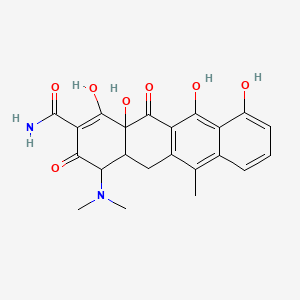

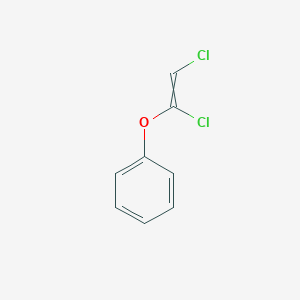
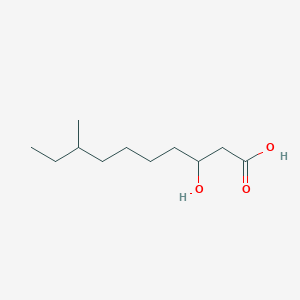
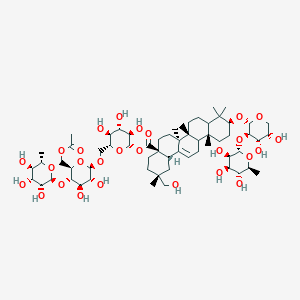
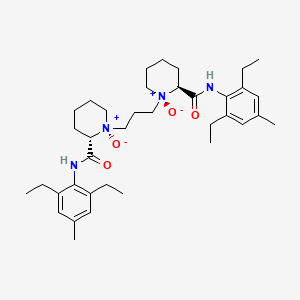
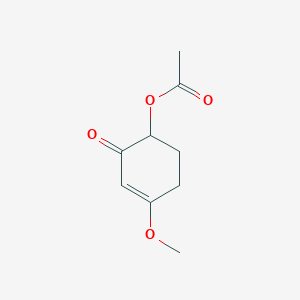
![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
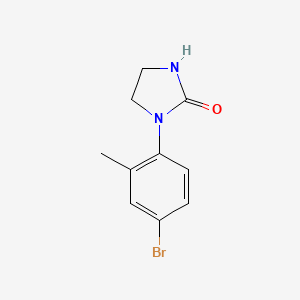
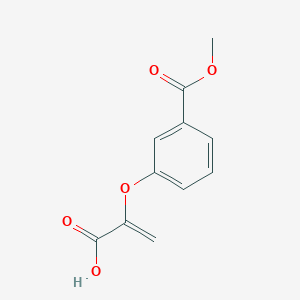

![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)
